
4-Vinylcyclohexene
Overview
Description
4-Vinylcyclohexene (4-VCH; CAS No. 100-40-3) is an industrial chemical formed via dimerization of 1,3-butadiene and is a by-product of rubber, plastic, pesticide, and flame-retardant production . Its diepoxide metabolite, this compound diepoxide (VCD; CAS No. 106-87-6), is a reactive diluent in epoxy resins and a known ovotoxicant. VCD selectively destroys primordial and primary ovarian follicles in rodents by accelerating apoptosis, leading to premature ovarian insufficiency (POI) . This toxicity is linked to metabolic activation via CYP2E1 in the ovary and disruption of redox homeostasis and signaling pathways like KIT/KITLG .
Preparation Methods
4-Vinylcyclohexene is primarily produced by the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is conducted at temperatures ranging from 110 to 425 degrees Celsius and pressures of 1.3 to 100 megapascals in the presence of a catalyst. A mixture of silicon carbide and salts of copper or chromium is used as the catalyst . Another method involves the cyclo-dimerization of butadiene in the presence of nitrosyl iron catalysts .
Chemical Reactions Analysis
Epoxidation Reactions
One of the primary reactions involving 4-vinylcyclohexene is its epoxidation, which leads to the formation of two significant metabolites:
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This compound 1,2-Monoepoxide (VCM) : This compound is formed when this compound undergoes metabolic transformation in the liver through the action of cytochrome P450 isoform 2A. VCM is recognized for its role in various toxicological effects and serves as a precursor for further reactions.
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This compound Diepoxide (VCD) : Following the formation of VCM, further metabolism by cytochrome P450 isoform 2B results in the production of VCD. This compound has been implicated in ovarian toxicity and has been studied extensively for its effects on reproductive health, particularly in rodent models .
Toxicological Implications
The metabolites of this compound have significant biological implications:
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Toxicity Mechanisms : Research indicates that VCD induces atretic degeneration of ovarian follicles through various signaling pathways, including the B-cell lymphoma 2 (Bcl-2) pro-apoptotic pathway and oxidative stress response pathways mediated by nuclear factor erythroid 2-related factor 2 .
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Environmental and Occupational Exposure : The production processes involving this compound can lead to occupational exposure risks for workers in industries such as plastics and rubber manufacturing. The European Chemicals Agency has highlighted these concerns due to the potential for VCD to cause early ovarian failure in exposed individuals .
Reaction Conditions and Products
The following table summarizes key reactions involving this compound along with their conditions and products:
Reaction Type | Conditions | Products |
---|---|---|
Diels-Alder Reaction | 110 - 425 °C, Pressure: 1.3 - 100 MPa | This compound |
Epoxidation | Enzyme-mediated (Cytochrome P450) | VCM (this compound Monoepoxide), VCD (Diepoxide) |
Polymerization | Catalyst-dependent | Various polymeric materials |
Scientific Research Applications
Chemical Synthesis
Intermediate in Chemical Production
4-Vinylcyclohexene is primarily utilized as an intermediate in the synthesis of various chemicals. It is involved in the production of flame retardants, flavors, fragrances, and polyolefins. The compound's reactivity allows it to participate in several polymerization reactions, making it valuable in creating diverse materials .
Polymerization Reactions
The compound can undergo polymerization to produce polymers with specific properties. For instance, it can react with other monomers to form copolymers that exhibit enhanced thermal stability and mechanical strength. This property is particularly useful in the production of advanced materials for automotive and aerospace applications .
Biological Research
Toxicological Studies
this compound has been extensively studied for its toxicological effects. Research indicates that its diepoxide form (this compound diepoxide) has been linked to carcinogenic effects in animal models. In studies involving skin application in mice and rats, a significant increase in the incidence of skin tumors was observed, highlighting its potential as a carcinogen .
Impact on Ovarian Function
In reproductive toxicology, this compound has been shown to affect ovarian function. Studies demonstrate that exposure can lead to a reduction in the number of oocytes and induce granulosa cell tumors in female mice. This has implications for understanding the compound's effects on female reproductive health and potential links to premature ovarian insufficiency .
Case Study 1: Carcinogenic Potential
A study conducted on Fischer 344 rats demonstrated that skin applications of this compound diepoxide led to a significant increase in squamous-cell carcinoma incidence. Over a period of 105 weeks, high-dose groups exhibited reduced survival rates and increased tumor formation compared to control groups .
Case Study 2: Reproductive Toxicity
Research involving B6C3F1 mice revealed that administration of this compound resulted in a marked decrease in ovarian follicles. The study highlighted the compound's role as a reproductive toxicant, suggesting that exposure could lead to long-term fertility issues .
Data Tables
Mechanism of Action
4-Vinylcyclohexene is metabolized in the liver by microsomal mono-oxygenases, primarily in the ring but also to a lesser extent in the side group. The reactive metabolites are detoxified by conjugation with glutathione or hydrolysis of the epoxide group by epoxide hydrolases . The compound exhibits moderate acute toxicity and can cause central nervous disturbances, increased liver and kidney weights, and atrophy of the ovaries in high concentrations .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
4-Vinylcyclohexene Monoepoxide (VCM)
- Structure and Metabolism: VCM is a monoepoxide metabolite of VCH, formed via epoxidation of one double bond. Unlike VCD, it lacks the second epoxide group.
- Toxicity: VCM exhibits lower ovotoxicity compared to VCD.
Butadiene and Isoprene Derivatives
- Butadiene Diepoxide : A metabolite of 1,3-butadiene, this diepoxide shares structural and mechanistic similarities with VCD. It depletes ovarian follicles in mice and has high alkylation activity, correlating with ovotoxicity .
- This underscores the necessity of diepoxide formation for toxicity .
Cyclohexene Analogues
- Cyclohexene Monoepoxide: Lacking a vinyl group, this compound is neither metabolized to a diepoxide nor ovotoxic .
Mechanistic Insights: Role of Diepoxides and Chemical Reactivity
Chemical Reactivity and Alkylation Potential
Diepoxides like VCD and butadiene diepoxide exhibit 3.5–10× higher chemical reactivity (measured via nicotinamide alkylation) than monoepoxides. This reactivity drives covalent binding to cellular macromolecules, disrupting follicular survival pathways (e.g., PI3K/Akt and KITLG signaling) .
Metabolic Activation
- VCH vs. Butadiene : Both require CYP-mediated epoxidation for toxicity. VCH is metabolized to VCD via CYP2E1 in the ovary, while butadiene undergoes hepatic CYP2E1/2F2 activation .
- Species Differences : Mice are more susceptible to VCH/VCD-induced ovotoxicity than rats, likely due to higher ovarian CYP2E1 activity .
Comparative Toxicity Data
Contrast with Non-Diepoxide Ovotoxicants
- Polycyclic Aromatic Hydrocarbons (PAHs) : Chemicals like DMBA require bioactivation by microsomal epoxide hydrolase (mEH) to exert toxicity, unlike VCD, which is detoxified by mEH .
- Chemotherapeutic Agents : Cisplatin and doxorubicin cause broad follicular damage (all stages) via DNA crosslinking, whereas VCD targets primordial follicles specifically .
Biological Activity
4-Vinylcyclohexene (VCH) is an industrial chemical primarily used as an intermediate in the production of various polymers and flame retardants. Its biological activity, particularly its effects on reproductive health and mutagenicity, has garnered significant attention in toxicological studies. This article explores the biological effects of VCH, focusing on its mechanisms of action, toxicity, and implications for human health.
This compound is a cyclic alkene with a vinyl group that can undergo metabolic transformations in biological systems. Upon administration, VCH is metabolized primarily to 4-vinyl-1,2-epoxycyclohexane, which is a reactive epoxide. Studies have shown that after oral administration in rodents, VCH exhibits peak blood levels within 1-2 hours, with significant excretion via urine and expired air . The compound accumulates in adipose tissue, indicating potential long-term exposure risks .
Reproductive Toxicity
One of the most concerning aspects of VCH is its impact on reproductive health. Research indicates that exposure to this compound diepoxide (VCD), a metabolite of VCH, leads to ovarian toxicity. In studies involving Sprague-Dawley rats, VCD caused selective destruction of primordial follicles, mimicking the menopausal transition in women. This effect was dose-dependent, with higher doses resulting in more significant follicle depletion .
Table 1: Effects of VCD on Ovarian Follicles
Dose (mg/kg) | Follicle Type Affected | Observed Effects |
---|---|---|
40 | Primordial | Moderate depletion |
80 | Primordial & Primary | Severe depletion |
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) has classified VCH as a suspected human carcinogen. Long-term studies have demonstrated that skin application of VCD leads to an increased incidence of ovarian tumors in female mice. Specifically, granulosa-cell tumors were significantly more prevalent in treated groups compared to controls .
Table 2: Tumor Incidence in Mice Following VCD Treatment
Treatment Group | Granulosa-Cell Tumors (n/N) | Mixed Tumors (n/N) |
---|---|---|
Control (0 mg) | 1/49 | 0/49 |
Low Dose (2.5 mg) | 0/49 | 0/49 |
Mid Dose (5 mg) | 7/49 | 11/49 |
High Dose (10 mg) | 12/50 | 6/50 |
Mutagenicity Studies
VCH and its diepoxide form have been shown to exhibit mutagenic properties. In vitro studies indicated that VCD induced mutations in Salmonella typhimurium and Saccharomyces cerevisiae, as well as chromosomal aberrations in mammalian cell lines . Notably, micronucleus formation was observed in plant cells exposed to the compound, further underscoring its potential genotoxicity.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of VCH:
- Ovarian Toxicity Model : A study demonstrated that daily intraperitoneal injections of VCD resulted in significant ovarian damage in both adult and peripubertal rats. The research highlighted the compound's ability to induce gradual ovarian failure .
- Skin Tumor Induction : Long-term dermal exposure studies revealed a correlation between VCD application and the development of skin tumors in mice. The incidence rates were statistically significant compared to control groups .
- In Vitro Mutagenesis : Experimental assays confirmed that VCH induces genetic mutations at specific loci in cultured mammalian cells, indicating its potential as a mutagenic agent .
Q & A
Basic Research Questions
Q. What are the established methodologies for assessing 4-Vinylcyclohexene-induced ovarian toxicity in experimental models?
Methodological Answer:
- In vitro models : Use ovarian granulosa cells (GCs) from species such as goats or humans. Treat cells with 4-VCH or its diepoxide metabolite (VCD) at concentrations ranging from 0.5–2 mM for 24 hours. Measure viability via MTT assays, apoptosis via caspase-3/7 activation, and oxidative stress markers (e.g., ROS, malondialdehyde) .
- In vivo models : Administer VCD orally (e.g., 100–500 mg/kg/day for 28 days) in rodents. Assess ovarian follicle depletion histologically, quantify serum hormone levels (e.g., AMH, FSH), and evaluate oxidative damage via lipid peroxidation (MDA levels in ovaries) .
Q. What molecular mechanisms underlie this compound’s ovarian toxicity?
Methodological Answer:
- VCD triggers caspase-dependent apoptosis in primordial and primary follicles by inducing DNA damage and ROS overproduction. Key steps include cytochrome c release, activation of caspases-9/-3, and PARP cleavage .
- VCD disrupts redox balance by depleting glutathione (GSH) and increasing lipid peroxidation, leading to mitochondrial dysfunction .
- Species-specific metabolism influences toxicity: murine liver microsomes metabolize 4-VCH to reactive epoxides 13x faster than humans, explaining higher susceptibility in mice .
Q. How is this compound detected and quantified in environmental or biological samples?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Extract 4-VCH from air samples using charcoal tubes, desorb with trichlorofluoromethane, and analyze via GC-MS with a detection limit of ~1 ppm .
- High-performance liquid chromatography (HPLC) : Quantify 4-VCH metabolites (e.g., monoepoxides) in rodent tissues using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can researchers address conflicting data on species-specific responses to this compound exposure?
Methodological Answer:
- Comparative metabolic profiling : Use liver microsomes from mice, rats, and humans to quantify epoxide metabolites (e.g., 4-vinyl-1,2-epoxycyclohexane) via LC-MS. Correlate metabolic rates with ovarian toxicity outcomes .
- Transgenic models : Employ humanized CYP450 mice to study interspecies differences in bioactivation and detoxification pathways .
- In silico modeling : Predict metabolic pathways using software like Simcyp to simulate human pharmacokinetics and extrapolate rodent data .
Q. What experimental designs are optimal for evaluating this compound’s dual role as an ovarian toxicant and potential carcinogen?
Methodological Answer:
- Two-stage carcinogenesis assays : Apply VCD topically in SENCAR mice (sensitive to skin tumors) and monitor for ovarian granulosa cell tumors and skin neoplasms .
- Long-term bioassays : Administer 4-VCH via oral gavage (e.g., 250–500 mg/kg, 5 days/week for 2 years) in rodents. Perform histopathology on ovaries, adrenal glands, and lungs, as these are target organs in prior studies .
- Mechanistic overlap analysis : Use RNA-seq to identify shared pathways (e.g., oxidative stress, DNA repair) in ovarian toxicity and carcinogenesis .
Q. How can researchers resolve contradictions in redox signaling outcomes reported for this compound diepoxide?
Methodological Answer:
- Dose-response stratification : Test VCD at low (hormone-mimicking, 0.1–1 µM) vs. high (apoptotic, >10 µM) doses in vitro. Measure Nrf2 activation (low dose) vs. caspase-3 cleavage (high dose) .
- Time-course experiments : Track ROS levels (using DCFH-DA probes) and antioxidant enzymes (SOD, catalase) at intervals (e.g., 6–48 hours) to identify biphasic redox responses .
- Knockdown/knockout models : Silence Nrf2 or p53 in GCs to dissect their roles in pro-survival vs. pro-apoptotic signaling under VCD exposure .
Q. Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing this compound toxicity data?
Methodological Answer:
- Dose-response curves : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in Prism) to calculate IC50 values for cell viability assays .
- Multivariate analysis : Apply PCA or hierarchical clustering to integrate omics data (transcriptomics, metabolomics) and identify biomarkers of exposure .
- Error reporting : Include standard deviation (SD) or SEM in graphs and perform t-tests/ANOVA with post-hoc corrections (e.g., Tukey’s) for multi-group comparisons .
Q. How should researchers present conflicting carcinogenicity data in publications?
Methodological Answer:
- Weight-of-evidence tables : Summarize IARC classifications (Group 2B), rodent tumor incidences, and mechanistic data (e.g., mutagenicity in Salmonella) .
- Limitations section : Acknowledge gaps (e.g., lack of human epidemiological data) and recommend follow-up studies (e.g., cohort analyses in occupational settings) .
Properties
IUPAC Name |
4-ethenylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDKZWKEPDTENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 4-VINYLCYCLOHEXENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
27053-88-9 | |
Record name | Cyclohexene, 4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27053-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3021437 | |
Record name | 4-Vinylcyclohexene | |
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Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, Colorless to slightly yellow liquid with a sweet aromatic odor at 0.5 ppm; [AIHA], COLOURLESS LIQUID., Colorless liquid. | |
Record name | Cyclohexene, 4-ethenyl- | |
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Record name | 4-Vinyl cyclohexene | |
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Record name | 4-VINYLCYCLOHEXENE | |
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Record name | 4-VINYL CYCLOHEXENE | |
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Boiling Point |
128 °C @ 760 mm Hg, 128 °C, 259-261 °F | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
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Record name | 4-VINYLCYCLOHEXENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 4-VINYL CYCLOHEXENE | |
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Flash Point |
61 °F (Closed cup), 16 °C, 16 °C c.c., 60 °F | |
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Record name | 4-VINYLCYCLOHEXENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 4-VINYL CYCLOHEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Solubility |
Miscible with methanol, Soluble in ether, benzene, petroleum ether., In water, 50 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-VINYLCYCLOHEXENE | |
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Density |
0.8299 @ 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 0.83 | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-VINYLCYCLOHEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 4-VINYL CYCLOHEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/12 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.76 (Air= 1), Relative vapor density (air = 1): 3.7, 3.76 | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-VINYLCYCLOHEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 4-VINYL CYCLOHEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/12 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
15.7 [mmHg], 15.7 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 2.1, 15 mmHg at 77 °F | |
Record name | 4-Vinyl cyclohexene | |
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Record name | 4-VINYL-1-CYCLOHEXENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-VINYLCYCLOHEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 4-VINYL CYCLOHEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/12 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Liquid | |
CAS No. |
100-40-3 | |
Record name | Vinylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Vinyl-1-cyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Vinylcyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexene, 4-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Vinylcyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-vinylcyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212JQJ15PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-VINYLCYCLOHEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-VINYL CYCLOHEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/12 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-108.9 °C, -109 °C, -150 °F | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-VINYLCYCLOHEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-VINYL CYCLOHEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/12 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.